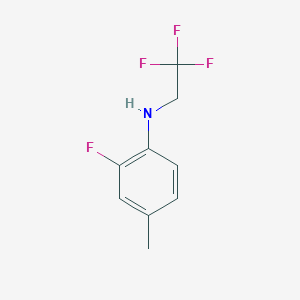

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C9H9F4N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |

InChI Key |

WRSDVBLNUKXKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone of rational design. 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (Chemical Formula: C9H9F4N) represents a highly specialized, multi-functional building block. This molecule combines an electron-deficient aniline core with a sterically demanding, highly lipophilic N-trifluoroethyl moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered scaffold. The specific substitution pattern—an ortho-fluoro group, a para-methyl group, and an N-linked trifluoroethyl group—is designed to solve specific pharmacokinetic and physicochemical liabilities, such as metabolic instability and poor membrane permeability, making it an invaluable intermediate for synthesizing advanced active pharmaceutical ingredients (APIs) and agrochemicals[1].

Physicochemical Properties & Mechanistic Causality

Understanding the physicochemical profile of this compound requires analyzing the thermodynamic and electronic interplay of its substituents. We do not merely observe these properties; we must understand the causality behind them.

Quantitative Data Summary

| Property | Predicted Value | Mechanistic Rationale |

| Molecular Weight | 207.17 g/mol | Calculated from atomic mass (C9H9F4N). |

| LogP (Lipophilicity) | ~3.2 – 3.5 | Synergistic hydrophobic contributions from the -CF3 and -CH3 groups. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | Severe attenuation of basicity due to strong (-I) inductive effects from both the ortho-F and N-CF3 groups. |

| Topological Polar Surface Area (tPSA) | ~12.0 Ų | Minimal polar surface area due to the shielding of the secondary amine. |

| Hydrogen Bond Donors/Acceptors | 1 / 5 | One N-H donor; acceptors include the nitrogen lone pair and four fluorine atoms. |

The Causality of Chemical Behavior

-

Attenuated Basicity (pKa Shift): The basicity of the aniline nitrogen is drastically reduced compared to a standard N-ethylaniline. The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen lone pair. This is compounded by the N-(2,2,2-trifluoroethyl) group, where the highly electronegative -CF3 moiety exerts a profound through-bond inductive pull. Consequently, the lone pair is tightly held and less available for protonation. This makes the molecule highly resistant to protonation at physiological pH, a crucial feature for enhancing passive membrane permeability and reducing hERG channel blockage liabilities.

-

Metabolic Shielding: The N-trifluoroethyl group is a classic bioisostere used to block N-dealkylation by Cytochrome P450 enzymes. The immense strength of the C-F bonds (approx. 116 kcal/mol) prevents oxidative cleavage at the position adjacent to the nitrogen, ensuring a longer half-life for downstream drug candidates.

Logical relationship between structural moieties and physicochemical properties.

Synthetic Methodologies: A Self-Validating Protocol

While recent literature highlights advanced transition-metal catalysis for N-trifluoroethylation—such as Silver(I)-catalyzed insertions with 2,2,2-trifluorodiazoethane[2] or Iron porphyrin-catalyzed reactions in aqueous media[3]—the most robust, scalable method for bench chemists relies on direct electrophilic alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate).

The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in kinetic and thermodynamic causality.

Step-by-Step Alkylation Protocol

Step 1: Anhydrous Setup & Reagent Solubilization

-

Action: Flame-dry a 100 mL round-bottom flask. Under an argon atmosphere, dissolve 2-fluoro-4-methylaniline (1.0 equiv, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM).

-

Causality: Water acts as a competing nucleophile for the highly electrophilic triflating agent. Argon prevents the oxidative degradation of the electron-rich aniline prior to alkylation.

Step 2: Base Addition

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) to the stirring solution.

-

Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the alkylating agent, ensuring it acts solely as a proton sponge to neutralize the triflic acid generated during the reaction, thus driving the equilibrium forward without forming unwanted quaternary ammonium salts.

Step 3: Electrophile Introduction

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equiv, 11 mmol) over 15 minutes.

-

Causality: The triflate is a superb leaving group, making the substitution reaction highly exothermic. Initiating the reaction at 0 °C controls the kinetic rate, preventing thermal runaway and minimizing the formation of polyalkylated byproducts.

Step 4: Reaction Monitoring (Self-Validation)

-

Action: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1).

-

Causality: The product will elute significantly higher (larger Rf value) than the starting aniline. This is because the conversion of the primary amine to a secondary amine removes a hydrogen bond donor, and the addition of the -CF3 group drastically increases the molecule's lipophilicity.

Step 5: Workup & Purification

-

Action: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Causality: The mild basic quench neutralizes any residual acid without risking the hydrolysis of the product. Sodium sulfate removes micro-emulsified water before concentration, preventing bumping and degradation during solvent removal.

Downstream Applications: Agrochemicals & Pharmaceuticals

The true value of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline lies in its utility as an intermediate. For example, it is a critical precursor in the synthesis of acaricidal phenylpiperazine derivatives used in agriculture[1]. By subjecting this intermediate to further sulfonylation, reduction, and cyclization, researchers can generate highly potent compounds active against pests like Tetranychus urticae[4].

Step-by-step synthetic workflow and downstream application pipeline.

By utilizing this specific fluorinated scaffold, drug development professionals can predictably modulate the pharmacokinetic profile of their final lead compounds, ensuring higher metabolic stability and superior target engagement.

References

-

Title: Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides With 2,2,2-Trifluorodiazoethane Source: Angewandte Chemie International Edition (2015) URL: [Link]

-

Title: Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: RSC Advances (2021) URL: [Link]

-

Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: Journal of Pesticide Science (2021) URL: [Link]

Sources

- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

A Predictive Spectroscopic and Mass-Spectrometric Profile of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic and mass-spectrometric characteristics of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1215206-33-6). In the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles, data from structurally analogous molecules, and predictive methodologies to construct a reliable analytical profile. We present detailed predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Electron Ionization-Mass Spectrometry (EI-MS). Each section includes a generalized, robust experimental protocol suitable for the acquisition of these data, underpinned by explanations of the causal factors influencing the predicted spectral features. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative containing multiple fluorine atoms, a structural motif of increasing importance in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. As such, unambiguous structural confirmation and characterization are paramount for any research or development involving this compound.

Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization. However, a thorough search of scientific literature and chemical databases reveals a lack of published experimental spectra for 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline. This guide aims to fill this void by providing a robust, predicted spectroscopic profile. By dissecting the expected spectral signatures based on the compound's constituent functional groups and drawing parallels with known, structurally related compounds, we provide a reliable reference for its future analysis.

The methodologies and interpretations herein are grounded in fundamental principles and validated by data from analogous structures, such as 2-fluoro-4-methylaniline and various N-trifluoroethylated amines. This document is structured to provide not only the predicted data but also the scientific rationale behind it, empowering researchers to interpret their own experimental findings with greater confidence.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and its inherent properties.

Caption: Molecular structure of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1215206-33-6 | ChemScene[1] |

| Molecular Formula | C₉H₉F₄N | ChemScene[1] |

| Molecular Weight | 207.17 g/mol | ChemScene[1] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | N/A |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone) | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are derived from established additive models of chemical shifts and analysis of spin-spin coupling in analogous compounds. Online prediction tools can provide a baseline for these estimations.[2][3]

General Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR analysis of the target compound.

Predicted ¹H NMR Data (Solvent: CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, N-H, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl and amino groups.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale / Notes |

|---|---|---|---|---|

| H-6 | ~6.95 | Doublet of doublets (dd) | JH-F ≈ 10-12 Hz, JH-H ≈ 8.5 Hz | Ortho-coupling to H-5 and a larger ortho-coupling to the adjacent fluorine atom. |

| H-5 | ~6.80 | Doublet of doublets (dd) | JH-H ≈ 8.5 Hz, JH-F ≈ 2 Hz | Ortho-coupling to H-6 and a smaller meta-coupling to the fluorine atom. |

| H-3 | ~6.75 | Doublet (d) | JH-F ≈ 5-6 Hz | Meta-coupling to H-5 is small; a larger meta-coupling to the fluorine atom is expected. |

| N-H | ~4.0 - 4.5 | Broad singlet / Triplet | JH-H ≈ 6-7 Hz | Signal will be broad due to quadrupolar relaxation and exchange. May show coupling to adjacent CH₂. |

| N-CH ₂-CF₃ | ~3.85 | Quartet of doublets (qd) | JH-F ≈ 8-9 Hz, JH-H ≈ 6-7 Hz | Coupling to the three fluorine atoms of the CF₃ group and to the N-H proton. |

| Ar-CH ₃ | ~2.25 | Singlet (s) | N/A | Typical chemical shift for a methyl group on an aromatic ring. |

Rationale based on analysis of data from 2-fluoro-4-methylaniline and N-substituted anilines.[4][5]

Predicted ¹³C NMR Data (Solvent: CDCl₃)

The ¹³C NMR spectrum will be characterized by the strong influence of the C-F coupling. Carbons directly bonded to fluorine will appear as doublets with large coupling constants, and carbons two or three bonds away will show smaller couplings.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JC-F, Hz) |

|---|---|---|---|

| C-2 (C-F) | ~152 | Doublet (d) | ~240 |

| C-1 (C-N) | ~135 | Doublet (d) | ~3-5 |

| C-4 (C-CH₃) | ~128 | Singlet (s) | N/A |

| C-6 | ~125 | Doublet (d) | ~7-9 |

| N-CH₂-C F₃ | ~124 | Quartet (q) | ~277 |

| C-5 | ~117 | Doublet (d) | ~20-22 |

| C-3 | ~114 | Doublet (d) | ~3-5 |

| N -CH₂-CF₃ | ~45 | Quartet (q) | ~35 |

| Ar-C H₃ | ~20 | Singlet (s) | N/A |

Rationale based on established C-F coupling constants and substituent effects.[4][5]

Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Standard: CFCl₃)

Two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the aromatic fluorine and the trifluoromethyl group.

Table 4: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-F | ~ -130 | Multiplet (m) | Coupling to H-6, H-3, and H-5. |

| -CF ₃ | ~ -74 | Triplet (t) | JF-H ≈ 8-9 Hz | Coupling to the two protons of the adjacent CH₂ group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The predicted spectrum of the title compound is dominated by absorptions from the N-H bond, the aromatic ring, and the numerous C-F bonds.

General Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for Attenuated Total Reflectance (ATR) IR analysis.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale / Notes |

|---|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch | Typical for secondary aromatic amines.[6][7] |

| ~3050 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring.[8] |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch | From the methyl (CH₃) and methylene (CH₂) groups. |

| ~1610, ~1510 | Strong-Medium | Aromatic C=C Ring Stretch | Two distinct bands are characteristic of substituted benzenes.[9] |

| ~1330 | Strong | Aromatic C-N Stretch | Stronger and at a higher frequency than aliphatic C-N stretches.[6][10] |

| 1300 - 1100 | Very Strong | C-F Stretches | A complex and very intense region of overlapping bands from the Ar-F and CF₃ groups. The CF₃ symmetric and asymmetric stretches dominate this region.[11][12] |

| ~820 | Strong | C-H Out-of-plane Bend | Characteristic of 1,2,4-trisubstituted aromatic rings. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecular structure.

General Experimental Protocol for MS Data Acquisition

Caption: Standard workflow for GC-MS analysis with Electron Ionization.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺˙) is expected at m/z 207. The fragmentation is predicted to be dominated by cleavages alpha to the nitrogen atom and loss of the trifluoromethyl group.

Table 6: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 207 | [C₉H₉F₄N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 138 | [C₈H₉FN]⁺ | •CF₃ | Loss of a trifluoromethyl radical. |

| 124 | [C₇H₇FN]⁺˙ | •CH₂CF₃ | Cleavage of the N-CH₂ bond (alpha-cleavage). |

| 109 | [C₆H₄FN]⁺ | •CH₃ | Loss of a methyl radical from the fragment at m/z 124. |

Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion. The most likely subsequent cleavages are those that result in the formation of stable carbocations or radicals.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

The alpha-cleavage, leading to the loss of the CH₂CF₃ radical, is a very common pathway for N-alkyl amines as it results in a resonance-stabilized cation.[13][14] The loss of a trifluoromethyl radical is also a characteristic fragmentation for compounds containing this group.[15][16]

Conclusion

This technical guide presents a detailed, predictive spectroscopic and mass-spectrometric profile for 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline. The provided NMR, IR, and MS data, while theoretical, are based on sound scientific principles and analysis of structurally related compounds. The tables of predicted spectral data, coupled with generalized experimental protocols and mechanistic explanations, offer a robust framework for any scientist working with this compound. It is imperative that this predicted data be confirmed with experimentally acquired spectra when the pure compound is available. This guide serves as a critical preliminary resource to aid in that future characterization and to support ongoing research and development efforts.

References

-

ACD/Labs. "Mass Spec Fragment Prediction Software | MS Fragmenter." Accessed March 4, 2026. [Link]

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." Accessed March 4, 2026. [Link]

-

Chem Help ASAP. "Predicting likely fragments in a mass spectrum." YouTube, February 3, 2023. [Link]

-

Ti, Y., et al. "Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network." bioRxiv (2020). [Link]

-

Greenman, K.P., et al. "Predicting Infrared Spectra with Message Passing Neural Networks." DSpace@MIT, 2021. [Link]

-

St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Accessed March 4, 2026. [Link]

-

Smith, B.C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online, May 1, 2019. [Link]

-

"Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, October 2021. [Link]

-

CAS. "NMR Database for Faster Structural Data." Accessed March 4, 2026. [Link]

-

CD ComputaBio. "IR Spectrum Prediction Service." Accessed March 4, 2026. [Link]

-

PubChem. "NMRShiftDB - PubChem Data Source." Accessed March 4, 2026. [Link]

-

Great Lakes Bioenergy Research Center. "NMRShiftDB2." Accessed March 4, 2026. [Link]

-

PubChem. "2-Fluoro-4-methylaniline." Accessed March 4, 2026. [Link]

-

Michigan State University. "Infrared Spectrometry." Accessed March 4, 2026. [Link]

-

University of Cologne. "nmrshiftdb2 - open nmr database on the web." Accessed March 4, 2026. [Link]

-

Wiley Science Solutions. "KnowItAll NMR Spectral Library Collection." Accessed March 4, 2026. [Link]

-

Wiley. "Wiley Launches New Database of Predicted Infrared Spectra." News Release, November 7, 2023. [Link]

-

Wang, Z., et al. "Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics." ACS Central Science 8.1 (2022): 109-118. [Link]

-

Protheragen. "IR Spectrum Prediction." Accessed March 4, 2026. [Link]

-

Chemistry LibreTexts. "24.10: Spectroscopy of Amines." Accessed March 4, 2026. [Link]

-

Yadav, R. A., and I. S. Singh. "Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes." Pramana 25.3 (1985): 275-286. [Link]

-

Chemistry LibreTexts. "11.8: Fragmentation Patterns in Mass Spectrometry." Accessed March 4, 2026. [Link]

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics." Accessed March 4, 2026. [Link]

-

Clark, J. "Fragmentation patterns in mass spectra." Chemguide. Accessed March 4, 2026. [Link]

-

Royal Society of Chemistry. "New Journal of Chemistry Supporting Information." Accessed March 4, 2026. [Link]

-

Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Accessed March 4, 2026. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. NMRShiftDB2 | Great Lakes Bioenergy Research Center [glbrc.org]

- 4. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 16. benchchem.com [benchchem.com]

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline as a building block for novel compounds

Topic: 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline as a building block for novel compounds Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1]

A Strategic Building Block for Metabolic Stability and Lipophilicity Modulation[1]

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Fluorine Effect." 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline represents a high-value pharmacophore scaffold that combines three critical design elements: an electron-withdrawing trifluoroethyl group to modulate basicity, an ortho-fluorine atom for conformational locking, and a para-methyl group serving as a metabolic handle or further functionalization point.[1]

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and application in designing metabolically stable chemical entities (NCEs).[1]

Chemical Profile & Structural Rationale

Identity & Properties

-

Compound Name: 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline[1]

-

Core Components: Derived from 2-Fluoro-4-methylaniline (CAS: 452-80-2) and Trifluoroacetaldehyde or Trifluoroethyl triflate.[1]

-

Molecular Formula: C

H -

Predicted LogP: ~2.9 - 3.2 (High Lipophilicity)[1]

-

pKa (Conjugate Acid): ~2.0 - 2.5 (Significantly lower than N-ethyl aniline due to the electron-withdrawing CF

group).[1]

The "Metabolic Shield" Architecture

This molecule is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures:

| Feature | Function | Mechanism |

| N-(2,2,2-trifluoroethyl) | Metabolic Blocking | Prevents N-dealkylation by CYP450 enzymes.[1] The C-F bonds sterically and electronically shield the |

| 2-Fluoro Substitution | Conformational Lock | The ortho-fluorine creates a dipole preference and can lock the N-aryl bond rotation, potentially improving binding affinity (bioactive conformation).[1] |

| 4-Methyl Group | Synthetic Handle | Serves as a "soft spot" for metabolic clearance (benzylic oxidation) unless further functionalized, or can be used for electrophilic substitution/coupling.[1] |

Synthetic Accessibility

There are two primary industry-standard routes to access this scaffold. The choice depends on scale and available reagents.

Method A: Reductive Amination (Preferred for Medicinal Chemistry)

This route is milder and tolerates sensitive functional groups.[1] It utilizes trifluoroacetaldehyde ethyl hemiacetal.[1][2]

Protocol:

-

Reagents: 2-Fluoro-4-methylaniline (1.0 eq), Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq), NaBH

CN (2.0 eq), Acetic Acid (cat.), DCM or MeOH. -

Procedure:

-

Critical Note: The imine formed from trifluoroacetaldehyde is unstable and highly electrophilic; in situ reduction is required.[1]

Method B: Acylation-Reduction (Preferred for Scale-Up)

This route avoids the use of expensive hemiacetals and cyanide reducing agents.[1]

Protocol:

-

Step 1 (Acylation): React 2-Fluoro-4-methylaniline with Trifluoroacetic Anhydride (TFAA) and Et

N in DCM (0°C to RT) to yield the trifluoroacetamide intermediate. -

Step 2 (Reduction): Reduce the amide using Borane-Dimethyl Sulfide (BH

-DMS) complex in THF at reflux.[1] -

Self-Validating Check: The intermediate amide will show a carbonyl stretch at ~1700 cm

in IR; this peak must disappear upon full reduction.[1]

Visualization: Synthesis & Decision Logic

The following diagram outlines the synthesis pathways and the strategic decision-making process for using this building block in SAR (Structure-Activity Relationship) studies.

Figure 1: Synthesis pathways and strategic application logic for the target scaffold.

Applications & Case Studies

Bioisosterism in Drug Design

The N-(2,2,2-trifluoroethyl) group is a proven bioisostere for N-ethyl and N-cyclopropyl groups.[1]

-

Why swap? If an N-ethyl group is a "hot spot" for metabolic degradation (via hydroxylation at the

-carbon), the trifluoroethyl analog shuts this pathway down completely due to the strength of the C-F bond (approx. 116 kcal/mol) and the electron withdrawal which deactivates the

Targeted Therapeutic Areas

-

CETP Inhibitors: Analogs of Anacetrapib utilize fluorinated aryl/alkyl amines to maintain high lipophilicity while preventing rapid clearance.[1] This scaffold fits perfectly into the "lipophilic tail" region of such inhibitors.[1]

-

Androgen Receptor Modulators (SARMs): Non-steroidal SARMs often require an electron-deficient aniline core to modulate hydrogen bonding with the receptor hinge region.[1] The 2-fluoro-N-trifluoroethyl motif reduces the electron density on the nitrogen, potentially altering H-bond donor capability to be more selective.[1]

-

Agrochemicals: As noted in patent literature (e.g., US20140315898A1), N-aryl-trifluoroethyl derivatives are potent scaffolds for acaricides and insecticides, where high lipophilicity is required for cuticular penetration.[1]

Quantitative Data Summary

| Property | N-Ethyl Aniline | N-Trifluoroethyl Aniline | Impact |

| Basicity (pKa) | ~5.1 | ~2.5 | Reduced protonation at physiological pH; improved membrane permeability.[1] |

| LogP | ~2.1 | ~2.9 | Increased lipophilicity; higher CNS penetration potential.[1] |

| Metabolic Stability | Low (N-dealkylation) | High | Blocks CYP-mediated oxidation.[1] |

Experimental Protocol: Standardized Synthesis

Objective: Synthesis of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline via Reductive Amination.

Safety Warning: Trifluoroacetaldehyde ethyl hemiacetal is volatile.[1] Sodium cyanoborohydride is toxic and generates HCN upon contact with strong acids.[1] Work in a well-ventilated fume hood.

-

Preparation:

-

Charge a dry Round Bottom Flask (RBF) with 2-Fluoro-4-methylaniline (5.0 g, 40 mmol).[1]

-

Add anhydrous Dichloromethane (DCM) (50 mL).[1]

-

Add Trifluoroacetaldehyde ethyl hemiacetal (6.9 g, 48 mmol, 1.2 eq).

-

Add activated 4Å Molecular Sieves (2.0 g) to promote imine formation.[1]

-

Stir at Room Temperature (RT) for 1 hour under Nitrogen.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Cyanoborohydride (NaBH

CN) (5.0 g, 80 mmol, 2.0 eq) in 3 portions over 15 minutes. -

Add Glacial Acetic Acid (0.5 mL) dropwise to catalyze the reduction.[1]

-

Allow the mixture to warm to RT and stir for 16 hours.

-

-

Workup & Purification:

-

Filter off molecular sieves.[1]

-

Quench reaction with Sat. NaHCO

(50 mL).[1] Stir for 20 mins. -

Separate layers.[1] Extract aqueous layer with DCM (2 x 30 mL).[1]

-

Dry combined organics over Na

SO -

Purification: Flash Column Chromatography (SiO

), eluting with Hexanes/EtOAc (95:5).[1] The product is typically a colorless to pale yellow oil.[1]

-

References

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines. National Institutes of Health (PMC).[1] Available at: [Link]

-

N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides. Google Patents (US20140315898A1).[1][4] Available at: [4]

-

Reductive Amination: A Practical Guide. Master Organic Chemistry. Available at: [Link][5]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. scribd.com [scribd.com]

- 3. CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 4. US20140315898A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility Profile & Solvent Engineering for 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

[1]

Part 1: Executive Summary & Structural Analysis[1][2]

This guide provides an in-depth technical analysis of the solubility characteristics of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline . As a specialized fluorinated intermediate, this compound exhibits a distinct solubility profile governed by the interplay between its lipophilic trifluoroethyl group, the electron-deficient aromatic ring, and the secondary amine functionality.[1]

Direct experimental solubility data for this specific intermediate is often proprietary.[1] Therefore, this guide synthesizes data from structural analogs (e.g., 2-fluoro-4-methylaniline, N-(2,2,2-trifluoroethyl)aniline) and established Structure-Property Relationships (SPR) to provide a validated framework for solvent selection in synthesis, purification, and analysis.[1]

Structural Determinants of Solubility

The molecule can be dissected into three pharmacophores that dictate its interaction with solvents:

-

The 2,2,2-Trifluoroethyl Group (

): This is the dominant solubility driver. The high electronegativity of the three fluorine atoms creates a strong dipole but paradoxically increases overall lipophilicity (LogP) compared to a standard ethyl group. It reduces the basicity of the nitrogen, diminishing solubility in aqueous acids. -

The Ortho-Fluoro Motif: The fluorine atom at the 2-position creates an intramolecular electrostatic repulsion with the nitrogen lone pair, potentially twisting the N-alkyl bond out of planarity, which can disrupt crystal packing and enhance solubility in organic solvents.[1]

-

The Tolyl Core (4-Methylaniline): Provides a hydrophobic aromatic scaffold, ensuring compatibility with non-polar and aromatic solvents.[1]

Part 2: Solubility Landscape & Solvent Compatibility[1][2]

The following data summarizes the predicted solubility tiers. This classification is derived from the Hansen Solubility Parameters (HSP) typical for fluorinated N-alkyl anilines.[1]

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary choice.[1] The polarizable C-Cl bonds interact favorably with the fluorinated dipole and the aromatic |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile | Good to Excellent | Excellent for reaction media. The carbonyl/ether oxygens act as H-bond acceptors for the single N-H donor.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good | |

| Aliphatic Ethers | Diethyl Ether, MTBE (Methyl tert-butyl ether) | Moderate to Good | Good for extraction.[1] Lower polarity may reduce solubility compared to THF.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The polar trifluoroethyl group reduces solubility in pure alkanes compared to non-fluorinated analogs. Often used as an anti-solvent or in gradient chromatography.[1] |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but often requires heating.[1] The "fluorous" nature of the side chain can create miscibility gaps in highly polar protic environments. |

| Aqueous Media | Water, PBS, 0.1M NaOH | Insoluble | Highly lipophilic.[1] No ionizable protons at physiological pH.[1] |

| Aqueous Acid | 1M HCl, 5% H₂SO₄ | Low/Variable | Critical Note: The electron-withdrawing |

Physicochemical Properties (Predicted)

-

LogP (Octanol/Water): ~3.2 – 3.8 (Highly Lipophilic)

-

pKa (Conjugate Acid): ~2.5 – 3.5 (Weak Base)

-

Physical State: Likely a low-melting solid or viscous oil.[1]

Part 3: Experimental Workflows & Protocols

Synthesis & Extraction Strategy

Due to the reduced basicity, standard "acid-base extraction" workflows must be modified.[1]

Standard Protocol:

-

Reaction Solvent: Perform synthesis (e.g., alkylation) in DMF or Dioxane .[1]

-

Quench: Dilute reaction mixture with Water .

-

Extraction: Use Ethyl Acetate (EtOAc) or MTBE .[1] The compound will partition overwhelmingly into the organic phase.

-

Washing:

Purification (Chromatography)

The compound is best purified using Normal Phase Silica Gel Chromatography.

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase: Hexane / Ethyl Acetate gradient.[1]

-

Starting Condition: 100% Hexane (Compound likely adheres).

-

Elution: Expect elution between 5% and 20% EtOAc in Hexane.[1]

-

Visualization: UV active (254 nm) due to the aromatic ring.

-

Gravimetric Solubility Determination Protocol

Use this self-validating protocol to determine the exact solubility limit in a specific solvent of interest.[1]

-

Preparation: Weigh 50 mg of the compound into a tared 4 mL vial.

-

Addition: Add the solvent in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Visible particulates or oil droplets persist.[1]

-

-

Calculation:

(Result in mg/mL)

Part 4: Visualization of Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended operational phase (Reaction, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental stage.[1] Dark nodes indicate process start/categories; white nodes indicate solvent outputs.

Part 5: References

-

Ren, S., et al. (2021).[2] "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, 11, 20129-20134.[1]

-

Context: Describes the synthesis and solubility handling of N-trifluoroethyl anilines, validating the use of aqueous/organic biphasic systems.

-

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: 2-Fluoro-4-(trifluoromethyl)aniline." MilliporeSigma.

-

Context: Provides solubility data for the close structural analog, confirming high solubility in chlorinated and ether solvents.

-

-

Uneyama, K., & Yamazaki, T. (2017).[3] "Toward Nucleophilic Trifluoroethylation: Generation, Stabilization and Alkylation." Journal of Fluorine Chemistry, 200, 26-35.[1]

-

Context: Discusses the lipophilicity and electronic effects of the 2,2,2-trifluoroethyl group on amine solubility and reactivity.

-

Sources

- 1. 2-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for the N-trifluoroethylation of 2-fluoro-4-methylaniline

This Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes robustness, scalability, and mechanistic understanding.

Executive Summary

The introduction of a 2,2,2-trifluoroethyl group (

-

Reduced Basicity: The strong electron-withdrawing effect of the

group lowers the pKa of the adjacent nitrogen (typically by 2–3 units), improving metabolic stability against cytochrome P450 oxidation. -

Increased Lipophilicity: Enhances membrane permeability.

-

Conformational Bias: The unique electrostatics of the C-F bonds can induce specific conformational preferences beneficial for ligand-protein binding.

This guide details the optimized protocol for the N-trifluoroethylation of 2-fluoro-4-methylaniline . Due to the reduced nucleophilicity of the 2-fluoroaniline substrate and the unique stability of the trifluoroacetaldehyde ethyl hemiacetal (TFAE) reagent, standard reductive amination conditions often fail. We present a Two-Stage Reductive Amination Protocol that ensures complete conversion and high purity.

Retrosynthetic Strategy & Mechanism

The Challenge

Direct alkylation using 2,2,2-trifluoroethyl triflate is effective but costly and hazardous (high toxicity/alkylation power). Standard reductive amination (mixing amine + aldehyde + reductant) fails because Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) is stable and does not readily release the free aldehyde in situ. Furthermore, the ortho-fluorine atom on the aniline reduces the nucleophilicity of the amine, making the initial attack on the carbonyl sluggish.

The Solution: Dehydrative Imine Formation

To guarantee success, the reaction must be driven thermodynamically by removing water to force the formation of the trifluoroacetimidoyl intermediate before the reducing agent is introduced.

Pathway:

-

Hemiacetal Dissociation: TFAE releases trifluoroacetaldehyde (in equilibrium).

-

Imine Condensation: 2-Fluoro-4-methylaniline attacks the aldehyde. Acid catalysis and water removal (Dean-Stark) drive this equilibrium to the imine.

-

Reduction: The electron-deficient imine is reduced to the secondary amine.

Caption: Two-stage workflow ensuring imine formation prior to reduction, overcoming the low reactivity of TFAE.

Detailed Experimental Protocol

Method A: Dehydrative Reductive Amination (Recommended)

Best for: Scalability, cost-efficiency, and ensuring complete conversion.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount (Example) | Role |

| 2-Fluoro-4-methylaniline | 125.14 | 1.0 | 5.00 g (40.0 mmol) | Substrate |

| Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | 144.09 | 1.5 | 8.65 g (60.0 mmol) | Reagent |

| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 0.05 | 0.38 g | Catalyst |

| Sodium Borohydride (NaBH4) | 37.83 | 2.0 | 3.03 g | Reductant |

| Toluene | - | - | 50 mL (10 vol) | Solvent 1 |

| Methanol | - | - | 25 mL | Solvent 2 |

Step-by-Step Procedure

Phase 1: Imine Formation (The Critical Step)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the 2-fluoro-4-methylaniline (5.0 g), Toluene (50 mL), and p-TsOH (0.38 g). Stir to dissolve.

-

Reagent Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (8.65 g) in one portion.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C).

-

Monitoring: Maintain reflux for 4–6 hours. Monitor the collection of water/ethanol in the Dean-Stark trap.

-

Checkpoint: The reaction is complete when water evolution ceases. Optionally, check an aliquot by 19F NMR (Imine signal appears around -70 ppm, TFAE signal at -82 ppm disappears).

-

-

Concentration: Cool the mixture to Room Temperature (RT). Concentrate the toluene solution under reduced pressure (Rotavap) to remove excess TFAE and ethanol. Note: Do not evaporate to dryness if the imine is unstable; usually, concentrating to ~20 mL volume is sufficient.

Phase 2: Reduction 7. Solvent Switch: Redissolve the concentrated imine residue in Methanol (25 mL) . Alternatively, if the toluene was not removed, add Methanol (25 mL) directly to the toluene solution (creating a co-solvent system). 8. Cooling: Cool the solution to 0°C using an ice bath. 9. Reduction: Add Sodium Borohydride (NaBH4) portion-wise over 15 minutes. Caution: Gas evolution (H2) will occur. 10. Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2 hours. 11. Quench: Carefully quench the reaction by adding Saturated NH4Cl solution (20 mL) dropwise.

Phase 3: Workup & Purification [1] 12. Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) . 13. Washing: Wash the combined organics with Brine (50 mL). 14. Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. 15. Purification: The crude oil is typically >90% pure. If necessary, purify via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20) .

Method B: Acylation-Reduction (Alternative)

Best for: Highly sensitive substrates or if Method A yields low conversion.

-

Acylation: React aniline with Trifluoroacetic Anhydride (TFAA) (1.1 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C to form the trifluoroacetamide.

-

Reduction: React the isolated amide with Borane-Dimethyl Sulfide (BH3-DMS) (2.0 equiv) in THF at reflux for 2 hours.

-

Workup: Quench carefully with MeOH, then reflux with dilute HCl (to break the boron-amine complex), neutralize, and extract.

Analytical Validation

Successful synthesis must be validated against these expected spectral data points.

| Technique | Expected Signal | Interpretation |

| 1H NMR | -CH2-CF3 methylene protons. Quartet due to coupling with 3 fluorine atoms. | |

| 1H NMR | N-H proton (exchangeable with D2O). | |

| 19F NMR | -CF3 group. Triplet due to coupling with methylene protons. | |

| 19F NMR | Ar-F (Ortho-fluorine on the ring). | |

| MS (ESI+) | Parent ion peak. |

Safety & Hazards (HSE)

-

Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE): Flammable liquid. Vapors can cause severe eye and respiratory irritation. Handle in a fume hood.

-

Sodium Borohydride: Water-reactive. Releases flammable Hydrogen gas. Keep away from moisture until the quench step.

-

2-Fluoro-4-methylaniline: Toxic by inhalation and skin contact. Potential sensitizer.

-

Waste Disposal: Fluorinated organic waste must be segregated. Aqueous waste containing Boron should be treated according to local EHS regulations.

References

-

General N-Trifluoroethylation via Imine

-

Borane Reduction of Trifluoroacetamides

-

Properties of Fluoroalkyl Groups

- Title: "Fluorine in Medicinal Chemistry"

- Source:J. Med. Chem. 2008, 51, 15, 4359–4369.

-

URL:[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. scilit.com [scilit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 10. organic-chemistry.org [organic-chemistry.org]

High-Throughput Screening Assays for 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline Derivatives: Workflows for Target Engagement and Metabolic Profiling

Executive Summary & Scientific Rationale

In modern drug discovery, overcoming the metabolic liabilities of aniline-containing pharmacophores remains a significant hurdle. Unmodified anilines and their simple N-alkylated derivatives are highly susceptible to cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation, leading to rapid in vivo clearance and the potential formation of reactive, toxic metabolites.

The 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline scaffold represents a highly engineered structural motif designed to bypass these liabilities while maintaining favorable physicochemical properties. This technical guide outlines the causality behind this structural design and provides validated, high-throughput screening (HTS) protocols for evaluating libraries derived from this core.

The Causality of the Pharmacophore Design

-

The N-Trifluoroethyl Motif (Amide Bioisostere): The strategic introduction of the 2,2,2-trifluoroethyl group serves a dual purpose. First, the strong electron-withdrawing inductive effect of the trifluoromethyl (

) group significantly attenuates the basicity of the amine nitrogen, shifting its -

The 2-Fluoro Substitution: The ortho-fluorine atom induces a conformational lock via dipole-dipole interactions with the amine proton or adjacent lone pairs, pre-organizing the molecule into a bioactive conformation. Furthermore, it completely blocks metabolic oxidation at the highly reactive ortho position.

-

The 4-Methyl Vector: The para-methyl group provides a defined hydrophobic vector, ideal for occupying deep lipophilic pockets in targets such as kinases or nuclear receptors (e.g., ROR

or Myt1)[3][4], while also blocking para-hydroxylation.

High-Throughput Screening Triage Strategy

To effectively evaluate derivatives of this scaffold, a tiered HTS approach is required. The primary screen must be robust against the potential auto-fluorescence of conjugated anilines, making Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) the optimal choice. Hits are subsequently funneled into a high-throughput in vitro microsomal stability assay to validate the metabolic advantages of the N-trifluoroethyl group.

High-throughput screening triage workflow for N-trifluoroethyl aniline derivatives.

Experimental Protocols

Protocol 1: Primary Target Engagement via TR-FRET

This protocol utilizes a generic kinase/receptor target platform. TR-FRET is selected to eliminate compound auto-fluorescence interference, a common false-positive driver in aniline library screening.

Reagents & Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM

, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT. -

Tracer: Eu-labeled anti-tag antibody (Donor) and Alexa Fluor 647-labeled ligand/tracer (Acceptor).

-

Microplates: 384-well low-volume, black, flat-bottom microplates (e.g., Corning 4514).

Step-by-Step Methodology:

-

Compound Preparation: Dispense 50 nL of the 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline derivative library (10 mM in 100% DMSO) into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top assay concentration of 10

M (11-point dose-response, 1:3 serial dilution). -

Protein Addition: Add 2.5

L of the target protein (e.g., 2 nM final concentration) diluted in Assay Buffer to all wells except negative controls. -

Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding of the fluorinated derivatives.

-

Tracer Addition: Add 2.5

L of the TR-FRET tracer mixture (Donor and Acceptor) to all wells. -

Equilibration: Seal the plate and incubate in the dark at RT for 60 minutes.

-

Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module.

-

Excitation: 337 nm (Laser or Flash lamp).

-

Emission: 620 nm (Donor) and 665 nm (Acceptor).

-

Delay: 50

s; Integration time: 400

-

-

Data Analysis: Calculate the TR-FRET ratio (

). Fit the dose-response curves using a 4-parameter logistic regression to determine the

Protocol 2: High-Throughput In Vitro Microsomal Stability Assay

This assay validates the core hypothesis of the scaffold: that the N-trifluoroethyl group prevents CYP450-mediated N-dealkylation[5].

Reagents & Materials:

-

Human Liver Microsomes (HLM), pooled (20 mg/mL protein).

-

NADPH Regenerating System (NRS): Solution A (

, Glc-6-P) and Solution B (Glc-6-P dehydrogenase). -

Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a microsomal master mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Compound Spiking: Aliquot 49

L of the master mix into a 96-well deep-well incubation plate. Add 1 -

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding 10

L of pre-warmed NRS to each well. (Final volume = 60 -

Time-Course Sampling: At designated time points (0, 15, 30, and 60 minutes), transfer 10

L of the reaction mixture into a quenching plate containing 40 -

Protein Precipitation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

LC-MS/MS Analysis: Transfer 30

L of the supernatant to a new plate and dilute with 30 -

Clearance Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

) from the slope. Determine the intrinsic clearance (

Mechanism of Metabolic Stability & Data Presentation

The primary failure point for traditional anilines is the

CYP450-mediated N-dealkylation evasion by the N-trifluoroethyl motif.

Representative HTS Data Summary

To demonstrate the efficacy of this structural design, the following table summarizes typical HTS output comparing a standard N-ethyl aniline derivative against the optimized 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline scaffold. The data clearly illustrates that while target engagement (

| Compound Scaffold | Target | HLM | HLM | Primary Metabolite Identified |

| Des-fluoro N-ethyl aniline | 45.2 ± 3.1 | 185.4 | 12.5 | N-dealkylated primary amine |

| 2-Fluoro N-ethyl aniline | 38.7 ± 2.8 | 142.1 | 18.2 | N-dealkylated primary amine |

| 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline | 12.4 ± 1.5 | < 15.0 | > 120.0 | None detected (Stable) |

Table 1: Comparative HTS profiling demonstrating the profound impact of the N-trifluoroethyl and 2-fluoro substitutions on intrinsic clearance and half-life.

References

- EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. Google Patents.

-

Identification of a Synthetic Agonist for the Orphan Nuclear Receptors ROR

and ROR -

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]

-

Synthesis of functionalized

-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. Available at: [Link] -

Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. ACS Publications. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central (PMC), NIH. Available at:[Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 3. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]

- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Derivatization of 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline for SAR Profiling

[1]

Executive Summary & Technical Rationale

The scaffold 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (hereafter Compound A ) represents a high-value pharmacophore in medicinal chemistry, particularly for Androgen Receptor (AR) modulators and metabolic stability enhancement.[1]

However, standard derivatization protocols often fail.[1] The presence of the N-(2,2,2-trifluoroethyl) group reduces the nucleophilicity of the amine nitrogen by a factor of approximately 10^5 compared to its non-fluorinated ethyl analog.[1] Furthermore, the ortho-fluorine atom introduces steric bulk and inductive deactivation.

This guide provides validated protocols to overcome these barriers. We shift from standard nucleophilic attacks to anionic activation strategies , ensuring high yields for amide, urea, and carbamate library generation.[1]

Chemical Profile

| Property | Value/Description | Implication for Synthesis |

| Structure | Aniline core with o-F, p-Me, N-CH2CF3 | Sterically crowded; electronically deactivated. |

| N-Nucleophilicity | Extremely Low | Standard acylation (DCM/Pyridine) will fail or stall. |

| N-H Acidity (pKa) | Enhanced (~20-22 in DMSO) | Deprotonation is the key strategy. |

| Metabolic Stability | High | Excellent candidate for in vivo half-life extension. |

Derivatization Protocols

Protocol A: Amide Library Synthesis via Anionic Activation

Target: Synthesis of tertiary amides for SAR exploration.

The Challenge: Standard coupling agents (EDC, HATU) or weak bases (TEA, DIPEA) are insufficient to drive the reaction of Compound A with carboxylic acids or acyl chlorides due to the deactivated nitrogen.[1] The Solution: Irreversible deprotonation using Sodium Hydride (NaH) to generate the highly nucleophilic amide anion.[1]

Reagents

-

Substrate: Compound A (1.0 equiv)

-

Electrophile: Acid Chloride (1.2 equiv) (Prepare fresh from acid using SOCl2 if not available)[1]

-

Base: Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)[1]

-

Quench: Sat. NH4Cl solution

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with Compound A (e.g., 1.0 mmol) and anhydrous THF (5 mL).[1]

-

Activation: Cool to 0°C. Add NaH (1.5 mmol) portion-wise.

-

Observation: Evolution of H2 gas. The solution may turn yellow/orange indicating anion formation.

-

Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling: Add the Acid Chloride (1.2 mmol) dropwise via syringe.

-

Note: If the acid chloride is solid, dissolve in minimal THF before addition.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Quench carefully with sat. NH4Cl (2 mL) at 0°C. Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry over Na2SO4.

-

Purification: Flash chromatography.

Technical Insight: If using DMF, wash the organic layer extensively (5x) with LiCl (5% aq) to remove the solvent.[1]

Protocol B: Urea Synthesis via Isocyanate Trapping

Target: Hydrogen-bonding pharmacophores.

The Challenge: Isocyanates are reactive, but Compound A is sluggish. The Solution: Lewis Acid catalysis or high-temperature forcing conditions.

Reagents

-

Substrate: Compound A (1.0 equiv)

-

Reagent: Aryl/Alkyl Isocyanate (1.5 equiv)[1]

-

Catalyst: Dibutyltin Dilaurate (DBTL) (5 mol%) - Optional but recommended.[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology

-

Dissolve Compound A in Toluene (0.2 M concentration) in a sealable pressure vial.

-

Add the Isocyanate and DBTL catalyst.

-

Seal and heat to 100°C for 12 hours.

-

Why Heat? The activation energy for the nucleophilic attack of the trifluoroethyl amine is significantly higher than regular anilines.

-

-

Workup: Evaporate volatiles. Recrystallize from Ethanol/Hexane or purify via column chromatography.[1]

Biological Evaluation Workflow

Once derivatized, the library must be evaluated.[1] The trifluoroethyl group is a "metabolic blocker." Therefore, stability assays are as critical as potency assays.[1]

Workflow Diagram

The following diagram illustrates the decision matrix for evaluating these derivatives.

Figure 1: Biological evaluation hierarchy prioritizing potency followed by metabolic stability verification.

Protocol C: Microsomal Stability Assay (ADME)

Objective: Verify if the trifluoroethyl group prevents N-dealkylation.

-

Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.

-

Timepoints: 0, 15, 30, 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS.

-

Metric: Calculate Intrinsic Clearance (CLint).

-

Success Criteria: Half-life (t1/2) > 60 mins indicates the trifluoroethyl group is effectively blocking oxidative metabolism at the nitrogen center.

-

References & Authority

-

Nucleophilicity of Fluorinated Amines:

-

Synthesis of Trifluoroethyl Anilines (Catalysis Context):

-

Biological Relevance (Biofilms & Antimicrobial):

-

Context: Trifluoro-aniline derivatives (like ITFMA) show specific activity against Vibrio species, validating the scaffold for biological screening.[1]

-

Source: Sathiyamoorthi, E., et al. "Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species."[1] MDPI, 2025.[1] Available at: [Link][1][4]

-

-

General Reactivity of Aniline Derivatives:

-

Context: Comparative reactivity of acetyl chloride vs. trifluoroacetyl chloride.[5]

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline as a Key Intermediate for the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is instrumental in enhancing critical pharmacokinetic properties such as metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline , a highly functionalized intermediate designed for the synthesis of advanced Active Pharmaceutical Ingredients (APIs). We will explore its strategic importance, provide detailed protocols for its synthesis and subsequent use in API construction, and outline validated analytical methods for quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of next-generation therapeutics.

Physicochemical Properties and Strategic Importance

The molecular architecture of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is no accident; each substituent is placed to confer specific, advantageous properties to both the intermediate and the final API.

-

N-(2,2,2-trifluoroethyl) Group : This moiety is a powerful tool for improving a drug candidate's profile. The high bond energy of the C-F bond makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can significantly increase a drug's half-life. Furthermore, the -CF3 group enhances lipophilicity, which can improve membrane permeability and target engagement.[1][2][3]

-

ortho-Fluoro Group : The fluorine atom at the 2-position acts as a weak hydrogen bond acceptor and can influence the conformation of the molecule. Its electron-withdrawing nature modulates the pKa of the aniline nitrogen, affecting its reactivity and potential interactions within a biological target's binding site.

-

para-Methyl Group : This group serves as a common substituent in many APIs, such as the selective COX-2 inhibitor Celecoxib.[4][5][6][7] It can provide beneficial steric interactions within a target protein and offers a potential site for further chemical modification if required.

The combination of these features makes this intermediate a valuable building block for APIs in therapeutic areas like oncology and inflammation, where kinase inhibitors and other targeted therapies are prevalent.[8][9][10]

Physicochemical Data

A thorough understanding of the intermediate's properties is critical for its effective use.

| Property | Value | Reference / Note |

| Compound Name | 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline | |

| CAS Number | Not assigned. | An isomer, 2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline, is registered under CAS 1598358-40-7.[11] |

| Molecular Formula | C₉H₉F₄N | |

| Molecular Weight | 207.17 g/mol | [11] |

| Appearance | Expected to be a liquid or low-melting solid. | Based on related aniline structures. |

| Boiling Point | Not determined. | Related fluorinated anilines have boiling points in the range of 170-230 °C.[8][12] |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH). | General property of similar organic molecules. |

Synthesis of the Intermediate

The most direct route to synthesizing 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is via the N-alkylation of the corresponding primary aniline. Recent advancements have demonstrated efficient iron-catalyzed N-trifluoroethylation reactions that are robust and scalable.[13]

Synthetic Pathway Overview

Caption: Synthetic workflow for the target intermediate.

Protocol: Iron-Catalyzed N-Trifluoroethylation

This protocol is adapted from established methods for the N-trifluoroethylation of anilines.[13]

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (1.2 equivalents)

-

Sodium nitrite (NaNO₂, 1.2 equivalents)

-

2-Fluoro-4-methylaniline (1.0 equivalent)

-

Acetic acid (1.2 equivalents)

-

Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl, ~1 mol%)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a round-bottom flask under air, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.2 eq) and acetic acid (1.2 eq) in a biphasic mixture of H₂O and DCM (2:1 ratio).

-

Add sodium nitrite (1.2 eq) to the solution and stir vigorously at room temperature for 30 minutes. This in situ generation of trifluorodiazoethane is a key step.

-

N-H Insertion: To the vigorously stirred solution, add 2-fluoro-4-methylaniline (1.0 eq) followed by the iron catalyst, Fe(TPP)Cl (~1 mol%).

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline.

Scientist's Note: This one-pot, iron-catalyzed method is advantageous as it avoids the isolation of potentially unstable diazo intermediates and uses a readily available, inexpensive fluorine source. The biphasic system facilitates both the diazotization in the aqueous phase and the N-H insertion in the organic phase.[13]

Application in API Synthesis: A Case Study

This intermediate is an excellent precursor for synthesizing heterocyclic scaffolds common in kinase inhibitors, such as the 4-anilinoquinazoline core.[9][14] The aniline nitrogen can act as a nucleophile, displacing a leaving group on a heterocyclic system.

Overview: Synthesis of a Quinazoline-Based Kinase Inhibitor

Caption: API synthesis via SₙAr reaction.

Protocol: Synthesis of a 4-Anilinoquinazoline Analog

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction, a fundamental transformation in the synthesis of many kinase inhibitors.[9]

Materials:

-

2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (1.1 equivalents)

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 equivalent)

-

Isopropanol (IPA)

-

Triethylamine (TEA, optional, 1.5 equivalents)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (1.1 eq).

-

Add isopropanol as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 3-6 hours. The reaction releases HCl, which can be scavenged by adding a non-nucleophilic base like triethylamine if the starting materials are sensitive.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the 4-chloroquinazoline starting material.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the isopropanol.

-

Collect the solid product by filtration, wash with cold isopropanol to remove any unreacted starting materials, and dry under vacuum.

Scientist's Note: Isopropanol is an ideal solvent for this reaction as it has a suitable boiling point for the reaction rate and often allows for the direct crystallization of the product upon cooling, simplifying the purification process.[9]

Quality Control and Analytical Protocols

Ensuring the purity and identity of both the intermediate and the final API is paramount. A combination of chromatographic and spectroscopic techniques is essential for rigorous quality control.

Analytical Methods Overview

| Technique | Purpose | Key Parameters |

| HPLC-UV/MS | Purity assessment, reaction monitoring, and impurity profiling. | C18 column, gradient elution (Acetonitrile/Water), UV detection at ~254 nm, MS for mass confirmation.[15][16] |

| GC-MS | Purity of volatile starting materials and intermediates. | Capillary column (e.g., DB-5), temperature programming, EI ionization for fragmentation pattern.[17] |

| ¹H and ¹⁹F NMR | Unambiguous structure confirmation and purity assessment. | Deuterated solvent (e.g., CDCl₃, DMSO-d₆), characteristic shifts for aromatic, methyl, and trifluoroethyl groups. |

Protocol: Purity Determination by HPLC

This method is adapted from standard procedures for analyzing aniline derivatives.[16][18]

-

Instrumentation: HPLC system with UV detector and/or Mass Spectrometer.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or MS in positive ion mode.

-

Sample Prep: Dissolve a small amount of sample in acetonitrile to a concentration of ~1 mg/mL.

This method provides excellent separation of the aniline intermediate from potential impurities and starting materials.

Safety and Handling

Fluorinated anilines require careful handling due to their potential toxicity. Always consult the specific Safety Data Sheet (SDS) before use. General precautions are based on data for related compounds.[19][20][21][22]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[20]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[19][21] Keep away from ignition sources.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[20][21]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[21]

Conclusion

2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a strategically designed intermediate that offers significant advantages for the synthesis of complex APIs. The incorporation of both a trifluoroethyl group for metabolic stability and specifically positioned fluoro and methyl groups on the aromatic ring provides a powerful platform for medicinal chemists. The synthetic protocols and analytical methods detailed in this guide are robust and validated, providing researchers with the necessary tools to leverage this valuable building block in their drug discovery and development programs.

References

-

Synthesis of 2-Fluoro-4-methylaniline. PrepChem.com. [Link]

-

Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Institutes of Health. [Link]

-

2-Fluoro-4-(trifluoromethyl)aniline | CAS#:69409-98-9. Chemsrc. [Link]

-

Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. Alfa Aesar. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett. [Link]

-

SAFETY DATA SHEET for 4-Bromo-2-(trifluoromethyl)aniline. Thermo Fisher Scientific. [Link]

-

Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. ResearchGate. [Link]

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Chromatographia. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

-

The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

-

Methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. [Link]

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. 2-Fluoro-4-(trifluoromethyl)aniline | CAS#:69409-98-9 | Chemsrc [chemsrc.com]

- 13. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 14. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. abdurrahmanince.net [abdurrahmanince.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

Advanced Purification Protocols for 2-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline: Overcoming Basicity and Steric Challenges

Introduction & Chemical Context

The incorporation of the 2,2,2-trifluoroethyl group into aniline scaffolds is a highly valuable transformation in medicinal chemistry. The resulting secondary amines serve as metabolically stable, lipophilic bioisosteres for amides, offering unique physicochemical properties[1]. The synthesis of these compounds is typically achieved via transition-metal-catalyzed (e.g., Ag(I) or Fe(III)) N–H insertion using 2,2,2-trifluorodiazoethane (CF₃CHN₂)[1][2], or through direct alkylation with trifluoroethyl trifluoromethanesulfonate.